2-Formamido-3-methoxybutanoic acid
Description
Properties
CAS No. |
7505-36-4 |
|---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-formamido-3-methoxybutanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-4(11-2)5(6(9)10)7-3-8/h3-5H,1-2H3,(H,7,8)(H,9,10) |
InChI Key |
YOVXZERCEPWGPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC=O)OC |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Amide Bond Formation
The most common approach involves coupling a 3-methoxybutanoic acid derivative with a formamide-containing moiety. This typically requires activation of the carboxyl group to facilitate amide bond formation with formamide or formamido precursors.
- Activation agents: Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) combined with 1-hydroxybenzotriazole (HOBt) are used to minimize racemization and side reactions.
- Solvents: Organic solvents like dichloromethane or dimethylformamide (DMF) under inert atmosphere (nitrogen or argon) are preferred to prevent oxidation.
- Temperature and pH: Reactions are optimized at low temperatures (0–25°C) and neutral to slightly acidic pH (6–7) to preserve stereochemistry.
This method is analogous to the synthesis of related formamido amino acids, such as (2S)-2-[(2-methoxyphenyl)formamido]-3-methylbutanoic acid, where peptide coupling chemistry is employed.
Halogenated Intermediate Route and Ammonolysis
Another documented method involves preparing 2-bromo-3-methoxybutanoic acid intermediates followed by ammonolysis:
- Step 1: Synthesis of 2-bromo-3-methoxybutanoic acid by bromination of 3-methoxybutanoic acid derivatives.
- Step 2: Treatment of the bromo compound with ammonia in an autoclave at elevated temperature (~95°C) for several hours (e.g., 8 hours) to substitute the bromine with the formamido group.
- Workup: Cooling, evaporation, and acetone suspension yield the 2-formamido-3-methoxybutanoic acid as a colorless solid after filtration and washing.
This method is reported in patent literature and provides a route to the formamido derivative with good yield and purity.
Reaction Conditions and Catalysts
Catalysts and Reagents
- Carbodiimides (EDCI, DCC): Facilitate amide bond formation.
- Additives (HOBt, HOAt): Suppress racemization and improve coupling efficiency.
- Bases: Triethylamine or N,N-diisopropylethylamine (DIPEA) to neutralize acids formed during coupling.
- Halogenation Agents: N-bromosuccinimide (NBS) or bromine for intermediate synthesis.
- Ammonia: For substitution reactions in sealed reactors.
Solvent Systems
- Organic solvents: Dichloromethane, DMF, or acetonitrile for coupling reactions.
- Acetone or ethanol: For precipitation and purification steps.
- Water: Used in work-up and crystallization.
Temperature and Pressure
- Coupling reactions typically proceed at ambient to mild temperatures (0–25°C).
- Ammonolysis requires elevated temperatures (~95°C) under sealed conditions (autoclave).
- Reaction times vary from hours to overnight depending on scale and method.
Purification and Characterization
Purification Techniques
- Column chromatography: Silica gel with ethyl acetate/hexane mixtures.
- Recrystallization: Ethanol/water or acetone to achieve >95% purity.
- Filtration and washing: To remove residual salts and by-products.
Analytical Methods
| Technique | Purpose | Key Observations |
|---|---|---|
| Chiral HPLC | Enantiomeric purity and stereochemistry | >99% enantiomeric excess with Chiralpak AD-H |
| NMR Spectroscopy | Structural confirmation | Methoxy group singlet at δ 3.8–4.0 ppm; α-proton multiplet at δ 4.2–4.5 ppm |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak consistent with C6H11NO4 (161.16 g/mol) |
| X-ray Crystallography | Absolute configuration and crystal packing | Hydrogen bonding N–H···O stabilizes lattice |
Data Table Summarizing Preparation Methods
| Method | Key Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amide coupling (EDCI/HOBt) | 3-methoxybutanoic acid + formamide | 0–25 | 12–24 | 70–85 | Requires inert atmosphere, low temp |
| Halogenation + Ammonolysis | 2-bromo-3-methoxybutanoic acid + NH3 | 95 (autoclave) | 8 | 75–80 | High purity, requires sealed reactor |
| Direct formylation (less common) | Formylation of 3-methoxybutanoic acid | Variable | Variable | 60–70 | Less stereoselective, more side products |
Research Discoveries and Industrial Perspectives
- Recent studies emphasize the importance of stereochemical control during synthesis to preserve biological activity and minimize racemization.
- Continuous flow synthesis and automated platforms have been explored to scale up production while maintaining high yield and purity.
- Catalytic systems using copper, manganese, or other metal oxides have been reported for related oxidation steps in amino acid derivative synthesis, although direct application to 2-formamido-3-methoxybutanoic acid remains to be fully optimized.
- The ammonolysis method offers an efficient alternative for industrial production, with straightforward purification and minimal side reactions.
Chemical Reactions Analysis
Types of Reactions: 2-Formamido-3-methoxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the formamido group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted butanoic acid derivatives.
Scientific Research Applications
2-Formamido-3-methoxybutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-formamido-3-methoxybutanoic acid involves its interaction with specific molecular targets and pathways. The formamido group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
- 2-Amino-2-methylbutanoic acid (CAS 595-39-1): This compound () shares a butanoic acid backbone but substitutes the C2 formamido and C3 methoxy groups in the target compound with a C2 amino (-NH₂) and C2 methyl (-CH₃) group. The amino group increases hydrophilicity and reactivity in peptide coupling, whereas the formamido group in the target may offer improved stability against oxidation .
- The methoxy group in the target compound is less reactive than the isothiocyanate group, suggesting differences in applications (e.g., agrochemicals vs. pharmaceuticals) .
- Dodecanoic acid, methyl ester (CAS 111-82-0): A long-chain ester (), this compound contrasts with the target’s methoxy group.
Data Table: Comparative Properties of Selected Compounds
Research Findings and Limitations
- Synthetic Challenges : The formamido group in the target compound may require protection during synthesis, as seen in ’s use of benzoylated intermediates to prevent undesired cyclization .
- Structural Insights: Compared to 2-amino-2-methylbutanoic acid, the target’s formamido group could reduce metabolic degradation, enhancing bioavailability in drug candidates .
- Data Gaps : Direct experimental data on the target compound’s physicochemical properties (e.g., melting point, solubility) are absent in the provided evidence, necessitating further research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Formamido-3-methoxybutanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis can be achieved via formylation of 3-methoxybutanoic acid derivatives under controlled pH and temperature. Evidence from analogous compounds (e.g., 2-Formamidobutanoic acid) suggests using formamide as a reagent, with reaction monitoring via TLC and NMR to track intermediates . For methoxy group incorporation, methoxycarbonyl protection of amino groups (as in (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid) is effective, requiring anhydrous conditions to prevent hydrolysis . Optimization parameters include reaction time (12–24 hours), temperature (40–60°C), and stoichiometric ratios (1:1.2 substrate-to-formylating agent).
Q. How can researchers validate the structural integrity of 2-Formamido-3-methoxybutanoic acid post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze H and C spectra to confirm methoxy (-OCH) and formamido (-NHCHO) groups. Compare chemical shifts with structurally similar compounds (e.g., 2-Formamido-3-(furan-2-yl)propanoic acid) .
- X-ray crystallography : Resolve stereochemistry, particularly for chiral centers at C2 and C3, as demonstrated for (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., m/z 176.1 for [M+H]) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Conduct:
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using radiolabeled analogs (e.g., C-labeled 3-methylbutanoic acid derivatives) .
- Metabolite identification : Use LC-HRMS to detect hydrolysis products (e.g., free amino acids or formic acid) that may interfere with assays .
- Target engagement studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to proposed targets (e.g., enzymes in oxidative stress pathways) .
Q. What strategies mitigate batch-to-batch variability in enantiomeric purity during large-scale synthesis?
- Methodological Answer :
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IC) for enantiomer separation, as applied to (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid .
- Asymmetric catalysis : Optimize chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess (ee >98%) during formamidation .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters in real time .
Q. How does the methoxy group’s position influence the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Compare binding modes of 2-Formamido-3-methoxybutanoic acid with analogs like 3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid. Methoxy groups at C3 enhance hydrophobic interactions with enzyme active sites (e.g., cyclooxygenase-2) .
- Structure-activity relationship (SAR) : Synthesize derivatives with methoxy groups at C2 or C4 and test inhibitory effects on inflammatory mediators (e.g., TNF-α) .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?
- Methodological Answer :
- Non-linear regression : Fit data to a four-parameter logistic model (IC, Hill slope) using software like GraphPad Prism.
- ANOVA with post-hoc tests : Compare means across dose groups, adjusting for multiple comparisons (e.g., Tukey’s test).
- Benchmark dose (BMD) modeling : Estimate lower confidence limits for adverse effects, as applied to structurally related methylbutanoic acids .
Q. How can researchers reconcile discrepancies between computational predictions and experimental solubility data?
- Methodological Answer :
- QSAR models : Refine parameters (e.g., logP, polar surface area) using datasets from analogs like 2-Formamido-3-(furan-2-yl)propanoic acid .
- Co-solvent screening : Test solubilization in DMSO-water mixtures (1–10% v/v) or cyclodextrin complexes .
- Thermodynamic solubility assays : Measure equilibrium solubility via shake-flask method at physiological pH (7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
